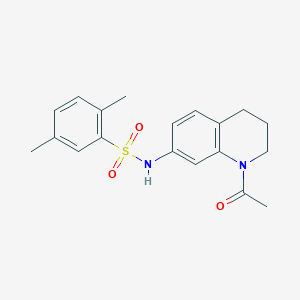

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzene-1-sulfonamide

Description

N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold acetylated at the 1-position and substituted with a 2,5-dimethylphenylsulfonyl group. Its structural complexity and functional groups suggest possible applications in medicinal chemistry or biochemical research.

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-13-6-7-14(2)19(11-13)25(23,24)20-17-9-8-16-5-4-10-21(15(3)22)18(16)12-17/h6-9,11-12,20H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKEPUNYMODWCNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the quinoline moiety, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of anhydrous solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the nature of the substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Experimental Data Limitations: No direct studies on the target compound’s biological activity or toxicity were identified. Comparisons rely on structural inferences and data from analogs like the benzamide derivative .

- Computational Predictions : Molecular docking studies (hypothetical) suggest the sulfonamide group may enhance binding affinity to enzymes like carbonic anhydrase compared to benzamides.

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound that has gained attention in medicinal chemistry due to its promising biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety along with a sulfonamide group. Its IUPAC name is N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide. The molecular formula is with a molecular weight of 428.56 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 428.56 g/mol |

| LogP | 1.47 |

| Polar Surface Area | 68 Å |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The sulfonamide group is known for its ability to inhibit enzymes by mimicking substrate molecules, while the tetrahydroquinoline moiety may influence receptor interactions.

- Enzyme Inhibition : The sulfonamide portion can bind to the active sites of various enzymes, potentially inhibiting their activity.

- Receptor Modulation : The tetrahydroquinoline structure may facilitate binding to receptors involved in signal transduction pathways, impacting cellular responses.

Biological Activity and Therapeutic Potential

Research indicates that derivatives of tetrahydroquinoline exhibit diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Specific studies have highlighted the following:

- Anti-inflammatory Effects : Some derivatives have shown efficacy in models of autoimmune diseases by modulating immune cell activity.

- Antimicrobial Activity : Compounds similar to this compound have demonstrated effectiveness against various bacterial strains.

Case Studies

-

Study on Autoimmune Diseases :

A recent study investigated the effects of tetrahydroquinoline derivatives on Th17-mediated autoimmune diseases. The compound exhibited significant bioavailability and therapeutic effects in mouse models of psoriasis and rheumatoid arthritis . -

Antimicrobial Activity :

Another study focused on the antimicrobial properties of related compounds against resistant bacterial strains. Results indicated that modifications to the tetrahydroquinoline structure enhanced antibacterial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.